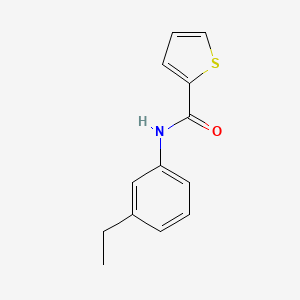

N-(3-ethylphenyl)-2-thiophenecarboxamide

Vue d'ensemble

Description

N-(3-ethylphenyl)-2-thiophenecarboxamide, also known as EPTC, is a pre-emergent herbicide that is widely used in agriculture to control weeds. EPTC belongs to the thiocarbamate class of herbicides and is known for its high efficiency in controlling annual grasses and broadleaf weeds.

Mécanisme D'action

N-(3-ethylphenyl)-2-thiophenecarboxamide inhibits the enzyme acetaldehyde dehydrogenase (ALDH), which is responsible for the breakdown of acetaldehyde into acetic acid. This results in the accumulation of acetaldehyde, which is toxic to plants. N-(3-ethylphenyl)-2-thiophenecarboxamide also interferes with the synthesis of proteins and nucleic acids in plants, leading to their eventual death.

Biochemical and Physiological Effects:

N-(3-ethylphenyl)-2-thiophenecarboxamide has been found to have both acute and chronic toxic effects on animals and humans. Acute exposure to N-(3-ethylphenyl)-2-thiophenecarboxamide can cause irritation of the skin, eyes, and respiratory tract, while chronic exposure can lead to liver and kidney damage. N-(3-ethylphenyl)-2-thiophenecarboxamide has also been found to be toxic to aquatic organisms.

Avantages Et Limitations Des Expériences En Laboratoire

N-(3-ethylphenyl)-2-thiophenecarboxamide is a widely used herbicide in agriculture and has been extensively studied for its herbicidal properties. However, its use in lab experiments is limited due to its toxicity to animals and humans. Careful handling and disposal of N-(3-ethylphenyl)-2-thiophenecarboxamide are required to minimize the risk of exposure.

Orientations Futures

Future research on N-(3-ethylphenyl)-2-thiophenecarboxamide should focus on developing new formulations that are less toxic to animals and humans while maintaining their herbicidal properties. The development of new herbicides that target specific weeds and have minimal impact on non-target organisms should also be explored. Additionally, research on the environmental fate of N-(3-ethylphenyl)-2-thiophenecarboxamide and its potential impact on ecosystems is needed to ensure its safe use in agriculture.

Méthodes De Synthèse

The synthesis of N-(3-ethylphenyl)-2-thiophenecarboxamide involves the reaction of 3-ethylphenylamine with carbon disulfide and sodium hydroxide to form sodium 3-ethylphenyl dithiocarbamate. This compound is then reacted with 2-chlorothiophene to form N-(3-ethylphenyl)-2-thiophenecarboxamide. The overall reaction can be represented as follows:

3-ethylphenylamine + CS2 + NaOH → Na[3-ethylphenyl dithiocarbamate]

Na[3-ethylphenyl dithiocarbamate] + 2-chlorothiophene → N-(3-ethylphenyl)-2-thiophenecarboxamide + NaCl

Applications De Recherche Scientifique

N-(3-ethylphenyl)-2-thiophenecarboxamide has been extensively studied for its herbicidal properties and its potential use in agriculture. It has been found to be effective against a wide range of weeds, including annual grasses and broadleaf weeds. N-(3-ethylphenyl)-2-thiophenecarboxamide has also been studied for its potential use in weed management in non-agricultural areas such as parks, golf courses, and roadsides.

Propriétés

IUPAC Name |

N-(3-ethylphenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NOS/c1-2-10-5-3-6-11(9-10)14-13(15)12-7-4-8-16-12/h3-9H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYXMCFKTCIPRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701276899 | |

| Record name | N-(3-Ethylphenyl)-2-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701276899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-ethylphenyl)thiophene-2-carboxamide | |

CAS RN |

136340-89-1 | |

| Record name | N-(3-Ethylphenyl)-2-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136340-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Ethylphenyl)-2-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701276899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5807561.png)

![N-(3-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5807569.png)

![ethyl 4-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B5807593.png)

![N-{2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide](/img/structure/B5807596.png)

![3,4,8-trimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5807599.png)

![3-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide](/img/structure/B5807605.png)

![N-[2-(methylthio)phenyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5807623.png)